molecular formula C16H17F2N3O4 B6928265 N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide

Cat. No.: B6928265
M. Wt: 353.32 g/mol
InChI Key: LFOMYQNMOUCDNT-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is a synthetic compound with intriguing properties. Its complex structure incorporates features such as difluoromethoxy and methoxy groups, along with a dihydropyrazolo[5,1-b][1,3]oxazole framework, making it a candidate of interest in multiple scientific domains.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O4/c1-20(15(22)11-8-14-21(19-11)5-6-24-14)9-10-3-4-12(25-16(17)18)13(7-10)23-2/h3-4,7-8,16H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOMYQNMOUCDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)OC(F)F)OC)C(=O)C2=NN3CCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide, the following steps are typically involved:

  • Formation of the Phenyl Intermediate: : The first step usually involves the synthesis of the 4-(difluoromethoxy)-3-methoxyphenyl derivative. This can be achieved through the selective substitution of a halogenated benzene derivative with difluoromethoxy and methoxy groups.

  • Introduction of the Pyrazolo[5,1-b][1,3]oxazole Ring: : The next step incorporates the formation of the pyrazolo[5,1-b][1,3]oxazole ring. This involves the condensation of appropriate hydrazine derivatives with esters or nitriles under acidic or basic conditions to form the dihydropyrazolo ring.

  • Carboxamide Formation:

Industrial Production Methods

For industrial-scale production, optimization of the reaction conditions is essential:

  • Use of Catalysts: : Catalysts like palladium or nickel complexes can enhance the efficiency and yield of the synthesis.

  • Controlled Reaction Conditions: : Maintaining optimal temperature, pressure, and pH levels during the reaction stages can minimize side reactions and improve purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide undergoes several types of chemical reactions:

  • Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or ketones under specific conditions.

  • Reduction: : The oxazole ring can be reduced to form its dihydro or tetrahydro derivatives.

  • Substitution: : The methoxy and difluoromethoxy groups can be substituted with other nucleophiles, altering the compound's properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Use of agents like potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Lithium aluminum hydride or hydrogen gas in the presence of metal catalysts for reduction reactions.

  • Nucleophiles: : Various nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Aldehydes and ketones from oxidation.

  • Dihydro and tetrahydro derivatives from reduction.

  • Substituted derivatives with varying functional groups from substitution.

Scientific Research Applications

Chemistry

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide is used in synthetic organic chemistry as a building block for more complex molecules. It serves as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound is explored for its potential as a biochemical probe to investigate cellular pathways, enzyme interactions, and receptor binding.

Medicine

In medicinal chemistry, the compound shows promise as a lead molecule for developing new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrial applications include its use as an intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : The compound interacts with specific enzymes and receptors, modulating their activity and leading to downstream effects.

  • Pathways: : It can influence signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(trifluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide: : Differing by the trifluoromethoxy group, this compound offers insights into how fluorination affects chemical behavior.

  • N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide: : The ethoxy substitution provides a basis for understanding the impact of alkyl group modifications.

Uniqueness

N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Exploring this compound further opens doors to advancements in chemistry, biology, medicine, and industry. If there are more specific details you need or further questions, let’s dive into them!

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